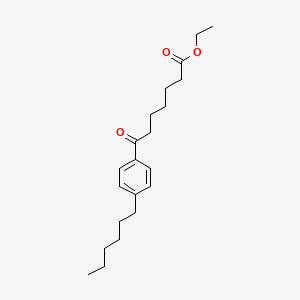

Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate

Description

Contextual Significance of Complex Organic Molecules Bearing Ester and Ketone Functionalities

Organic molecules that incorporate both ester and ketone functional groups represent a cornerstone of modern organic synthesis. The carbonyl group (C=O), central to both functionalities, imparts a unique electronic character that dictates the molecule's reactivity. researchgate.net In ketones, the carbonyl is flanked by two carbon atoms, making it a target for nucleophilic addition reactions. google.com Esters, with a carbonyl group bonded to an alkoxy group, are susceptible to nucleophilic acyl substitution. acs.org The presence of both groups in a single molecule creates a platform for a diverse array of chemical transformations, allowing for the construction of complex molecular architectures. These bifunctional compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Rationale for Investigating Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate within the Framework of Synthetic Organic Chemistry

This compound serves as a compelling subject for investigation due to its distinct molecular architecture. It features a long aliphatic chain, an aromatic ring, a ketone, and an ester moiety. This combination of a flexible alkyl chain and a rigid aromatic core, along with two reactive carbonyl centers, makes it a valuable model for studying the interplay of different functional groups within a single molecule. The long hexyl chain attached to the phenyl group can influence its physical properties, such as solubility and crystallinity, which are important considerations in synthetic and materials chemistry. The heptanoate (B1214049) chain provides a flexible spacer between the two functional groups, which can be crucial in the design of molecules with specific spatial orientations.

Overview of Prior Research on Related Hexylphenyl and Heptanoate Structures in Organic Synthesis

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and properties of related structures provide a valuable frame of reference. For instance, hexyl heptanoate is recognized as a flavoring agent and a volatile oil component. oregonstate.edu The synthesis of various long-chain keto-esters has been explored for their potential as precursors to surface-active agents and other specialty chemicals. rsc.org

Research into compounds like ethyl 7-oxoheptanoate highlights their role as intermediates in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai The preparation of aromatic ketones through methods like the Friedel-Crafts acylation is a well-established and versatile reaction in organic synthesis, often employed to introduce keto-functionalities to aromatic rings. oregonstate.edu Studies on the synthesis of aromatic polyketones have also utilized similar acylation strategies. rsc.org The synthesis of related compounds such as Ethyl 7-chloro-2-oxoheptanoate has been documented, providing insights into the reactivity of the heptanoate backbone. researchgate.netrsc.orgsinfoochem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(4-hexylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-5-6-8-11-18-14-16-19(17-15-18)20(22)12-9-7-10-13-21(23)24-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSROGKHXKYKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645774 | |

| Record name | Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-33-0 | |

| Record name | Ethyl 4-hexyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Retrosynthetic Analysis of Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate

A retrosynthetic analysis of this compound suggests a logical disconnection strategy centered around the formation of the carbon-carbon bond of the ketone. The most apparent disconnection is at the acyl C-Ar bond, which points to a Friedel-Crafts acylation reaction. This approach simplifies the target molecule into two key synthons: an electrophilic acylating agent derived from a seven-carbon dicarboxylic acid monoester and a nucleophilic aromatic compound, hexylbenzene (B86705).

This leads to the identification of two primary starting materials:

Hexylbenzene : A commercially available monosubstituted benzene (B151609) derivative.

A derivative of heptanedioic acid : Specifically, a mono-esterified and activated form, such as ethyl 7-chloro-7-oxoheptanoate.

| Target Molecule | Key Disconnection | Synthons | Starting Materials |

| This compound | Acyl C-Ar Bond (Friedel-Crafts Acylation) | Electrophilic seven-carbon chain with a terminal ester and a reactive acyl group. Nucleophilic hexyl-substituted aromatic ring. | Hexylbenzene and Ethyl 7-chloro-7-oxoheptanoate |

Development and Refinement of Key Synthetic Steps for the Compound

The forward synthesis based on the retrosynthetic analysis involves two principal stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

The synthesis of the required heptanoate (B1214049) moiety begins with a mono-esterification of a seven-carbon dicarboxylic acid, such as pimelic acid (heptanedioic acid). A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves treating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). By carefully controlling the stoichiometry of the alcohol, a statistical mixture containing the desired monoester can be obtained.

Alternatively, enzymatic esterification presents a milder and often more selective approach. Lipases can be employed to catalyze the esterification under less harsh conditions, which can be particularly beneficial if other sensitive functional groups are present.

Following mono-esterification, the remaining carboxylic acid group needs to be activated for the subsequent acylation step. A standard method for this is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This produces the reactive intermediate, ethyl 7-(chloroformyl)heptanoate, ready for the Friedel-Crafts reaction.

The central carbon-carbon bond-forming step is the Friedel-Crafts acylation of hexylbenzene with the prepared acylating agent. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.

The mechanism involves the formation of a highly electrophilic acylium ion through the reaction of the acyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich hexylbenzene ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ anion regenerates the aromaticity of the ring and releases the Lewis acid catalyst, yielding the desired ketone product.

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on the reaction conditions.

| Parameter | Conditions and Considerations |

| Temperature | The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or slightly heated to drive the reaction to completion. Higher temperatures can lead to side reactions and decreased selectivity. |

| Solvent Systems | A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE), as well as carbon disulfide (CS₂). In some cases, an excess of the aromatic substrate (hexylbenzene) can serve as the solvent. |

| Catalysis | Aluminum chloride (AlCl₃) is a highly effective but often requires stoichiometric amounts due to its complexation with the product ketone. Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes in catalytic amounts. The use of more environmentally friendly solid acid catalysts, such as zeolites, is an area of active research to improve the sustainability of the process. |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

A critical aspect of the Friedel-Crafts acylation of hexylbenzene is controlling the regioselectivity. The hexyl group is an ortho-, para-directing activating group due to hyperconjugation and the inductive effect. This means that the incoming acyl group will preferentially add to the positions ortho or para to the hexyl group.

Generally, the para-substituted product is the major isomer formed due to steric hindrance at the ortho positions from the relatively bulky hexyl group. To further enhance the formation of the desired para isomer, the reaction conditions can be fine-tuned. For instance, using a bulkier catalyst or running the reaction at lower temperatures can increase the steric barrier for ortho-acylation, thereby favoring the formation of the para-product. In a study on the Friedel-Crafts acylation of ethylbenzene (B125841), the para isomer was the major product, with a para:ortho ratio of approximately 9:1, and a similar outcome would be expected for hexylbenzene. oregonstate.edu

Chemoselectivity is also a consideration. The acylating agent contains an ester functionality which could potentially react with the Lewis acid catalyst. However, the acyl chloride is significantly more reactive, ensuring that the acylation occurs at the intended position on the aromatic ring without significant side reactions involving the ester group.

| Factor | Influence on Selectivity | Desired Outcome |

| Directing Group Effect | The hexyl group is an ortho-, para-director. | Acylation occurs at the desired positions on the aromatic ring. |

| Steric Hindrance | The bulky hexyl group disfavors substitution at the ortho positions. | Favors the formation of the para-isomer. |

| Reaction Temperature | Lower temperatures can increase the steric sensitivity of the reaction. | Higher para- to ortho-isomer ratio. |

| Catalyst Choice | Bulkier Lewis acid catalysts can further enhance steric hindrance at the ortho positions. | Increased preference for para-substitution. |

Scalability and Efficiency Assessments of Synthetic Pathways for Bulk Production

For the bulk production of this compound, the scalability and efficiency of the chosen synthetic route are paramount. Friedel-Crafts acylations are widely used in industry, but they present several challenges when scaled up. sciencedaily.com

One of the primary concerns is the use of stoichiometric amounts of AlCl₃, which generates large quantities of acidic waste during workup, posing environmental and disposal issues. The development of catalytic systems, particularly those involving solid acid catalysts like zeolites, is a key area of research to address this limitation. researchgate.net Solid catalysts can be more easily separated from the reaction mixture and potentially regenerated and reused, leading to a more sustainable and cost-effective process.

The efficiency of the process also depends on factors such as reaction time, product yield, and ease of purification. Optimizing the reaction conditions to achieve high conversion and selectivity is crucial for minimizing the need for extensive purification steps, which can be costly and time-consuming on an industrial scale. Continuous flow processes are also being explored as a means to improve the safety, efficiency, and scalability of such reactions. nih.gov

Mechanistic Investigations of Carbon-Carbon Bond Formation Steps Relevant to the Compound’s Synthesis

The core of the synthesis of this compound lies in the electrophilic aromatic substitution (EAS) reaction between hexylbenzene and an acylating agent, typically ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst. masterorganicchemistry.com The formation of the carbon-carbon bond between the aromatic ring of hexylbenzene and the acyl group is a stepwise process.

The reaction is initiated by the activation of the acylating agent, ethyl 7-chloro-7-oxoheptanoate, by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). tutorchase.com The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive electrophile known as an acylium ion. pearson.comstudysmarter.co.uk This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. sigmaaldrich.comquora.com

The resonance-stabilized acylium ion then acts as the electrophile in the subsequent attack by the electron-rich aromatic ring of hexylbenzene. youtube.com The hexyl group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Due to steric hindrance from the hexyl group, the acylation reaction predominantly occurs at the para position, leading to the desired 4-substituted product. sci-hub.se

The attack by the benzene ring on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pearson.com In this intermediate, the aromaticity of the benzene ring is temporarily disrupted. The final step of the mechanism involves the deprotonation of the arenium ion by a weak base, typically the AlCl₄⁻ complex formed in the initial activation step. tutorchase.com This restores the aromaticity of the ring and yields the final product, this compound, along with regeneration of the Lewis acid catalyst and the formation of HCl. tutorchase.com

Kinetic Studies of Critical Transformations Leading to this compound

Kinetic studies of Friedel-Crafts acylation reactions provide valuable insights into the reaction rates and the factors that influence them. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, general principles of Friedel-Crafts acylation kinetics can be applied.

Rate = k[Hexylbenzene][Ethyl 7-chloro-7-oxoheptanoate][Lewis Acid]

The reaction rate is influenced by several factors, including the concentration of the reactants and the catalyst, the temperature, and the choice of solvent. An increase in the concentration of any of the reactants or the catalyst will generally lead to an increase in the reaction rate. Temperature also plays a crucial role; higher temperatures typically increase the reaction rate but may also lead to the formation of undesired byproducts.

The choice of solvent can significantly impact the reaction kinetics. Solvents like dichloromethane or nitrobenzene (B124822) are commonly used for Friedel-Crafts acylation. numberanalytics.com The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction rate.

| Reaction Parameter | Effect on Reaction Rate | Typical Conditions for Synthesis |

| Concentration of Hexylbenzene | Increases rate with increasing concentration | 1.0 - 1.5 equivalents |

| Concentration of Ethyl 7-chloro-7-oxoheptanoate | Increases rate with increasing concentration | 1.0 equivalent |

| Concentration of Lewis Acid (e.g., AlCl₃) | Increases rate with increasing concentration | 1.0 - 1.2 equivalents |

| Temperature | Increases rate with increasing temperature | 0 °C to room temperature |

| Solvent | Rate is solvent-dependent | Dichloromethane, Carbon disulfide |

Identification and Role of Intermediates and Transition States in Reaction Pathways

The reaction pathway for the synthesis of this compound involves several key intermediates and transition states. The primary intermediate is the acylium ion , which is formed from the reaction of ethyl 7-chloro-7-oxoheptanoate with the Lewis acid catalyst. youtube.com This electrophilic species is crucial as it is the entity that is attacked by the aromatic ring.

The formation of the acylium ion proceeds through a transition state where the bond between the carbonyl carbon and the chlorine atom is partially broken, and the bond between the chlorine and the Lewis acid is partially formed.

The subsequent attack of the hexylbenzene on the acylium ion leads to the formation of the arenium ion (sigma complex) . pearson.com This intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The transition state leading to the arenium ion involves the partial formation of the new carbon-carbon bond.

Finally, the deprotonation of the arenium ion proceeds through a transition state where the C-H bond is partially broken, and the aromatic pi system is partially reformed. Understanding the energies and structures of these intermediates and transition states is essential for predicting the reaction outcome and for designing more efficient synthetic routes.

Influence of Catalyst and Reagent Design on Reaction Pathways and Selectivity

The choice of catalyst and the design of the reagents play a pivotal role in controlling the reaction pathway and the selectivity of the synthesis of this compound.

| Lewis Acid Catalyst | Relative Activity | Selectivity | Typical Use Cases |

| AlCl₃ | High | Moderate | General purpose, highly reactive systems |

| FeCl₃ | Moderate | Good | Milder conditions, sensitive substrates |

| BF₃ | Moderate | High | Reactions requiring high selectivity |

| Zeolites | Variable | High | Green chemistry applications, shape-selective catalysis |

Reagent Design: The structure of the acylating agent, ethyl 7-chloro-7-oxoheptanoate, is critical. The presence of the ester group at the end of the seven-carbon chain is important as it does not interfere with the Friedel-Crafts acylation at the other end. The choice of the leaving group on the acylating agent (in this case, chloride) is also significant, as it must be able to effectively coordinate with the Lewis acid to facilitate the formation of the acylium ion.

The hexyl group on the benzene ring directs the acylation to the para position due to its steric bulk, leading to high regioselectivity. The electron-donating nature of the alkyl group also activates the ring towards electrophilic substitution, facilitating the reaction. quora.com Careful consideration of these factors in catalyst and reagent design is essential for achieving a high yield and purity of the desired product, this compound.

Physical and Chemical Properties

Some of the physical properties of Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate have been predicted and are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₂O₃ | chemicalbook.com |

| Molecular Weight | 332.48 g/mol | chemicalbook.com |

| Predicted Boiling Point | 446.8 ± 38.0 °C | |

| Predicted Density | 0.981 ± 0.06 g/cm³ |

Advanced Structural and Spectroscopic Elucidation Methodologies for Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of "Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate" in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-hexylphenyl group, the methylene (B1212753) protons of the heptanoate (B1214049) chain, the ethyl ester group, and the terminal methyl group of the hexyl chain. The chemical shifts and coupling patterns of the protons adjacent to the carbonyl group and the ester linkage are particularly diagnostic. Due to the potential for restricted rotation around the C-C bonds of the flexible heptanoate chain, certain methylene protons may exhibit complex splitting patterns or diastereotopicity, providing insights into the preferred solution-state conformation.

The ¹³C NMR spectrum will complement the ¹H data by providing the chemical shifts for each unique carbon atom in the molecule. The distinct resonances for the carbonyl carbon, the ester carbon, the aromatic carbons, and the aliphatic carbons of the hexyl and heptanoate chains will confirm the molecular backbone.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for the definitive assignment of all proton and carbon signals, especially in the overlapping aliphatic regions. Furthermore, long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity across several bonds, for instance, between the protons of the heptanoate chain and the carbonyl carbon, or between the aromatic protons and the carbons of the hexyl group.

Conformational analysis can be further refined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can detect through-space interactions between protons that are in close proximity, providing crucial information about the folding of the heptanoate chain and the relative orientation of the phenyl ring and the ester group.

It is also important to consider the possibility of keto-enol tautomerism in β-ketoesters, although in this case, the ketone is not at the β-position relative to the ester. thermofisher.com Therefore, the equilibrium is expected to strongly favor the keto form, but the presence of any minor enol tautomer could be investigated by searching for characteristic enolic proton and carbon signals in the NMR spectra. chemrxiv.orgacs.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | 7.8 - 8.0 | d |

| Aromatic (meta to C=O) | 7.2 - 7.4 | d |

| -CH₂- (adjacent to C=O) | 2.9 - 3.1 | t |

| -CH₂- (hexyl, adjacent to ring) | 2.6 - 2.8 | t |

| -CH₂- (adjacent to ester O) | 4.0 - 4.2 | q |

| Aliphatic -CH₂- chain | 1.2 - 1.8 | m |

| -CH₃ (ethyl ester) | 1.1 - 1.3 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ketone) | 198 - 202 |

| C=O (ester) | 172 - 175 |

| Aromatic (ipso-C=O) | 135 - 138 |

| Aromatic (ipso-hexyl) | 145 - 148 |

| Aromatic (ortho & meta) | 128 - 130 |

| -CH₂- (adjacent to C=O) | 38 - 42 |

| -CH₂- (hexyl, adjacent to ring) | 35 - 38 |

| -CH₂- (adjacent to ester O) | 60 - 63 |

| Aliphatic -CH₂- chain | 22 - 32 |

| -CH₃ (ethyl ester) | 13 - 15 |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in "this compound" and offers insights into their local chemical environment.

The IR spectrum is expected to be dominated by strong absorption bands characteristic of the carbonyl groups. The ester carbonyl (C=O) stretching vibration is typically observed in the range of 1735-1750 cm⁻¹, while the aromatic ketone carbonyl stretch appears at a lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the phenyl ring. libretexts.orgspectroscopyonline.com The precise positions of these bands can be influenced by the molecular conformation. The spectrum will also feature strong C-O stretching vibrations from the ester group in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations from the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the hexyl and heptanoate chains will be observed just below 3000 cm⁻¹. libretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic ring vibrations, especially the ring breathing modes, are expected to give strong signals in the Raman spectrum. The C=C bonds of the aromatic ring and the C-C backbone of the aliphatic chains will also be Raman active. researchgate.net The carbonyl stretching vibrations will also be present, although they are typically weaker in Raman than in IR spectra. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3030 - 3100 (weak) | 3030 - 3100 (strong) |

| C-H stretch (aliphatic) | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C=O stretch (ester) | 1735 - 1750 (strong) | 1735 - 1750 (medium) |

| C=O stretch (ketone) | 1680 - 1700 (strong) | 1680 - 1700 (medium) |

| C=C stretch (aromatic) | 1450 - 1600 (medium) | 1450 - 1600 (strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" with high accuracy and for studying its fragmentation pathways. Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is expected to be observed primarily as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the unambiguous determination of the molecular formula (C₂₁H₃₂O₃).

Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion would be performed to elucidate the fragmentation pathways. The fragmentation of alkylphenyl ketones often involves characteristic cleavage patterns. Alpha-cleavage adjacent to the carbonyl group is a common pathway, leading to the formation of acylium ions. youtube.com For "this compound," this could result in the loss of the hexylphenyl group or the heptanoate chain.

Another important fragmentation process for ketones with sufficiently long alkyl chains is the McLafferty rearrangement. youtube.com This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This can lead to the neutral loss of an alkene and the formation of a characteristic enol-containing fragment ion. The fragmentation of the ester group can also occur, with characteristic losses of ethanol (B145695) or the ethoxy radical. The study of these fragmentation patterns provides valuable structural information and confirms the connectivity of the different parts of the molecule. researchgate.netojp.gov

Table 4: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 333.2375 | [M+H]⁺ | Protonation |

| 355.2195 | [M+Na]⁺ | Sodium Adduct |

| 287.2011 | [M-C₂H₅O]⁺ | Loss of ethoxy radical |

| 249.1749 | [C₁₇H₂₅O]⁺ | Alpha-cleavage, loss of C₄H₇O₂ |

| 177.1279 | [C₁₂H₁₇O]⁺ | Cleavage of the heptanoate chain |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions (if applicable)

Should "this compound" be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive and high-resolution structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

The data obtained from X-ray crystallography would be invaluable for understanding the three-dimensional arrangement of the hexylphenyl group relative to the heptanoate chain. It would reveal the planarity of the phenyl ring and the ester group, and the conformation of the flexible alkyl chains, which are likely to adopt a low-energy, staggered arrangement.

Furthermore, X-ray crystallography would provide detailed insights into the intermolecular interactions that govern the crystal packing. These interactions could include van der Waals forces between the alkyl chains and the phenyl rings, as well as potential weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms. The analysis of the crystal packing can reveal how the molecules arrange themselves to maximize favorable interactions and minimize steric hindrance. While no specific crystal structure for this exact compound is readily available, the principles of crystallographic analysis of similar organic esters provide a strong basis for what could be determined. mdpi.comresearchgate.net This solid-state structural information would serve as a crucial benchmark for comparison with the solution-state conformational studies performed by NMR and with theoretical calculations.

Chemical Reactivity and Transformation Studies of Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Investigation of Functional Group Interconversions of the Ester and Ketone Moieties

The presence of both a ketone and an ester group within the same molecule opens up possibilities for selective transformations and interconversions. One notable transformation is the Baeyer-Villiger oxidation, which can convert the ketone into an ester. chemistrysteps.com This reaction typically involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate, the migratory aptitude of the groups attached to the ketone carbonyl (the 4-hexylphenyl group and the alkyl chain of the heptanoate) would determine the regioselectivity of the oxygen insertion. Generally, aryl groups have a higher migratory aptitude than primary alkyl chains, suggesting the formation of a phenyl ester. chemistrysteps.com

Conversely, while the direct conversion of the ester to a ketone is not a standard single-step reaction, it can be achieved through multi-step synthetic pathways. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with an organometallic reagent like an organolithium, could yield the ketone.

Reactivity of the Ketone Moiety: Carbonyl Chemistry and Nucleophilic Additions

The ketone carbonyl group in this compound is a key site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to a range of transformation products.

Nucleophilic Addition Reactions of the Ketone Moiety

| Reagent | Product | Reaction Type |

| Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | Ethyl 7-(4-hexylphenyl)-7-hydroxyheptanoate | Reduction |

| Lithium aluminum hydride (LiAlH₄), Diethyl ether, then H₃O⁺ | 1-(4-hexylphenyl)heptane-1,7-diol | Reduction of both ketone and ester |

| Methylmagnesium bromide (CH₃MgBr), Diethyl ether, then H₃O⁺ | Ethyl 7-(4-hexylphenyl)-7-hydroxy-7-methyloctanoate | Grignard Reaction |

| Sodium cyanide (NaCN), HCl | Ethyl 7-(4-hexylphenyl)-7-cyano-7-hydroxyheptanoate | Cyanohydrin Formation |

| Hydroxylamine (NH₂OH) | Ethyl 7-(4-hexylphenyl)-7-(hydroxyimino)heptanoate | Oxime Formation |

Reductions of the ketone to a secondary alcohol can be achieved using hydride reagents. Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone in the presence of the ester. libretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester functional groups. wikipedia.org

Grignard reagents and organolithium compounds readily add to the ketone, forming tertiary alcohols after an acidic workup. The choice of the organometallic reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. Other nucleophilic additions include the formation of cyanohydrins with cyanide ions and the reaction with amines and their derivatives to form imines and related compounds.

Reactivity of the Ester Moiety: Hydrolysis, Transesterification, and Reduction Reactions

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions. These include hydrolysis, transesterification, and reduction.

Reactions of the Ester Moiety

| Reagent/Conditions | Product | Reaction Type |

| Aqueous NaOH, then H₃O⁺ | 7-(4-hexylphenyl)-7-oxoheptanoic acid | Saponification (Base-catalyzed hydrolysis) |

| Aqueous H₂SO₄, heat | 7-(4-hexylphenyl)-7-oxoheptanoic acid and Ethanol (B145695) | Acid-catalyzed hydrolysis |

| Methanol (CH₃OH), H₂SO₄ (catalyst) | Mthis compound | Transesterification |

| Lithium aluminum hydride (LiAlH₄), Diethyl ether, then H₃O⁺ | 1-(4-hexylphenyl)heptane-1,7-diol | Reduction |

| Diisobutylaluminium hydride (DIBAL-H), -78 °C, then H₂O | 7-(4-hexylphenyl)-7-oxoheptanal | Partial Reduction to Aldehyde |

Hydrolysis of the ester to the corresponding carboxylic acid can be carried out under either acidic or basic conditions. libretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in an acidic workup. libretexts.org Acid-catalyzed hydrolysis is an equilibrium process. libretexts.org

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. For example, reacting this compound with methanol would yield Mthis compound.

Reduction of the ester group can lead to different products depending on the reducing agent and reaction conditions. Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol. harvard.edu The use of less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can allow for the partial reduction of the ester to an aldehyde.

Selective reduction of the ester in the presence of the ketone can be challenging. One strategy involves protecting the ketone as a ketal, for example, by reacting it with ethylene (B1197577) glycol, before reducing the ester with a strong reducing agent like LiAlH₄. echemi.comstackexchange.com The ketal protecting group can then be removed under acidic conditions to regenerate the ketone.

Reactions Involving the Hexylphenyl Aromatic Ring and its Substituents

The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on the benzene (B151609) ring is directed by the two existing substituents: the hexyl group and the 7-oxoheptanoate chain.

The hexyl group is an alkyl group, which is an activating, ortho-, para-director due to its electron-donating inductive effect. msu.edulibretexts.org The acyl group (the rest of the molecule attached to the phenyl ring) is a deactivating, meta-director due to the electron-withdrawing nature of the carbonyl group. libretexts.org When an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of further substitution. Therefore, incoming electrophiles are expected to add to the positions ortho to the hexyl group.

Potential Electrophilic Aromatic Substitution Reactions

| Reagent/Conditions | Major Product(s) | Reaction Type |

| HNO₃, H₂SO₄ | Ethyl 7-(4-hexyl-2-nitrophenyl)-7-oxoheptanoate and Ethyl 7-(4-hexyl-3-nitrophenyl)-7-oxoheptanoate | Nitration |

| Br₂, FeBr₃ | Ethyl 7-(2-bromo-4-hexylphenyl)-7-oxoheptanoate and Ethyl 7-(3-bromo-4-hexylphenyl)-7-oxoheptanoate | Bromination |

| CH₃Cl, AlCl₃ | Ethyl 7-(4-hexyl-2-methylphenyl)-7-oxoheptanoate and Ethyl 7-(4-hexyl-3-methylphenyl)-7-oxoheptanoate | Friedel-Crafts Alkylation |

| CH₃COCl, AlCl₃ | Ethyl 7-(2-acetyl-4-hexylphenyl)-7-oxoheptanoate and Ethyl 7-(3-acetyl-4-hexylphenyl)-7-oxoheptanoate | Friedel-Crafts Acylation |

Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. uomustansiriyah.edu.iqyoutube.com For instance, nitration with a mixture of nitric and sulfuric acids would likely yield a mixture of nitro-substituted products at the positions ortho to the hexyl group. libretexts.org Similarly, bromination in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom at these positions. libretexts.org

It is important to note that the steric hindrance from the bulky hexyl and acyl chains could influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered ortho position.

Synthesis and Characterization of Structural Analogues and Derivatives of Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Design Principles for Modifying the Heptanoate (B1214049) Alkyl Chain and Ester Group

The heptanoate portion of the molecule, which includes a six-carbon alkyl chain and an ethyl ester, offers significant scope for structural variation. Modifications in this region primarily influence the compound's steric profile and lipophilicity.

Alkyl Chain Modification: The linear six-carbon chain between the ketone and the ester can be altered in several ways. The primary design principles involve changing the chain length, introducing branching, or incorporating unsaturation or cyclic moieties.

Introduction of Branching: Introducing alkyl branches (e.g., methyl or ethyl groups) along the chain increases steric hindrance around the core structure. This can influence intermolecular interactions and the reactivity of the adjacent carbonyl groups.

Incorporation of Unsaturation: Introducing double or triple bonds can impart conformational rigidity to the otherwise flexible alkyl chain. Furthermore, these unsaturated bonds can serve as handles for further functionalization.

Ester Group Modification: The ethyl ester group is a key site for modification, primarily through transesterification or by using different alcohols during the initial synthesis. researchgate.net The choice of the ester group can significantly affect the compound's susceptibility to hydrolysis and its steric environment.

Altering Alkyl Substituent: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, isopropyl, tert-butyl) allows for systematic tuning of steric bulk. Bulky esters like tert-butyl can protect the ester from hydrolysis and may confer different reactivity profiles compared to less hindered methyl or ethyl esters. mdpi.com

Introducing Functional Groups: The alcohol portion of the ester can incorporate various functional groups (e.g., benzyl, 2-methoxyethyl). These additions can introduce new properties or sites for secondary reactions.

A summary of these design principles is presented in the table below.

| Modification Site | Design Principle | Intended Effect | Example Analogue |

| Alkyl Chain | Chain Length Variation | Modify lipophilicity and size | Ethyl 5-(4-hexylphenyl)-5-oxopentanoate |

| Branching | Increase steric hindrance | Ethyl 6-methyl-7-(4-hexylphenyl)-7-oxoheptanoate | |

| Unsaturation | Introduce rigidity, new reactive site | Ethyl 7-(4-hexylphenyl)-7-oxohept-5-enoate | |

| Ester Group | Alkyl Group Size | Modulate steric hindrance, hydrolysis rate | tert-Butyl 7-(4-hexylphenyl)-7-oxoheptanoate |

| Functionalization | Introduce new chemical properties | Benzyl 7-(4-hexylphenyl)-7-oxoheptanoate |

Design Principles for Modifying the Hexylphenyl Moiety and Aromatic Ring Substituents

Hexyl Group Modification: The n-hexyl substituent can be altered to modulate the hydrophobic interactions and steric bulk on the aromatic side of the molecule.

Varying Alkyl Chain Length: Analogous to the heptanoate chain, the length of the alkyl substituent on the phenyl ring can be varied (e.g., from methyl to octyl) to systematically alter lipophilicity.

Isomeric Branching: Using branched isomers of hexyl (e.g., isohexyl, sec-hexyl) can disrupt crystal packing and alter the molecule's interaction with other chemical species.

Cyclic Analogues: Replacing the hexyl group with a cyclohexyl moiety would introduce significant conformational rigidity.

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring is a classic strategy for modifying the electronic properties of the aromatic ketone. chemrxiv.orgwaseda.jp The position and electronic nature of the substituent can have a profound impact on the reactivity of the aryl ketone.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring, making the ketone carbonyl less electrophilic.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) withdraw electron density from the ring, increasing the electrophilicity of the ketone carbonyl and making it more susceptible to nucleophilic attack.

Halogen Substituents: Halogens (F, Cl, Br) offer a combination of inductive electron withdrawal and weak resonance donation, providing a nuanced way to modulate electronic properties.

The table below outlines design strategies for the hexylphenyl moiety.

| Modification Site | Design Principle | Intended Effect | Example Analogue |

| Hexyl Group | Chain Length Variation | Modify lipophilicity | Ethyl 7-(4-propylphenyl)-7-oxoheptanoate |

| Isomeric Branching | Alter steric profile | Ethyl 7-(4-isohexylphenyl)-7-oxoheptanoate | |

| Aromatic Ring | Add Electron-Donating Group | Decrease ketone electrophilicity | Ethyl 7-(4-hexyl-3-methoxyphenyl)-7-oxoheptanoate |

| Add Electron-Withdrawing Group | Increase ketone electrophilicity | Ethyl 7-(4-hexyl-3-nitrophenyl)-7-oxoheptanoate | |

| Add Halogen | Modulate electronic properties | Ethyl 7-(3-chloro-4-hexylphenyl)-7-oxoheptanoate |

Synthesis of Stereoisomeric Forms and Enantiomeric Purity Assessment (if applicable)

The parent molecule, Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate, is achiral. However, chirality can be introduced through modification, most commonly by the reduction of the ketone to a secondary alcohol. This creates a chiral center at the C7 position, resulting in two enantiomers, (R)- and (S)-ethyl 7-hydroxy-7-(4-hexylphenyl)heptanoate.

Synthesis of Stereoisomeric Forms: The synthesis of a single enantiomer (an enantioselective synthesis) is highly desirable in many chemical applications. This is typically achieved through asymmetric reduction of the ketone.

Biocatalytic Reduction: Enzymes, such as ketoreductases or alcohol dehydrogenases, can reduce ketones to alcohols with very high enantioselectivity. nih.gov Whole-cell biocatalysts are often used for this purpose. nih.gov

Chiral Chemical Reagents: Asymmetric reduction can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal complexes (e.g., Noyori hydrogenation catalysts).

Enantiomeric Purity Assessment: Once a chiral synthesis is performed, it is crucial to determine the enantiomeric purity, often expressed as enantiomeric excess (% ee). thieme-connect.de Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The mixture of enantiomers is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra, they can be distinguished by using a chiral solvating agent (CSA) or by converting them into diastereomers with a chiral derivatizing agent. libretexts.org These diastereomers will have distinct NMR spectra, allowing for quantification.

Gas Chromatography (GC) with a Chiral Column: Similar to chiral HPLC, this method is suitable for volatile compounds.

| Analytical Method | Principle of Operation | Typical Output |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Two separate peaks on the chromatogram, with areas corresponding to the amount of each enantiomer. |

| NMR with CSA | Formation of transient diastereomeric complexes with distinct chemical shifts | Splitting of key proton signals into two sets, with integration values representing the ratio of enantiomers. |

| Chiral GC | Differential partitioning on a chiral stationary phase | Separation of volatile enantiomers into distinct peaks for quantification. |

Comparative Reactivity and Stability Studies of Synthesized Derivatives

The structural modifications outlined in the preceding sections are expected to alter the chemical reactivity and stability of the resulting derivatives. Comparative studies are essential to understand these structure-property relationships.

Comparative Reactivity: The two primary reactive sites in the core structure are the ketone and the ester carbonyls.

Ketone Reactivity: The electrophilicity of the ketone is strongly influenced by substituents on the aromatic ring. As previously noted, EWGs will increase its reactivity towards nucleophiles (e.g., in reduction or Grignard reactions), while EDGs will decrease it. The steric bulk of adjacent groups (on the ring or the alkyl chain) can also hinder nucleophilic attack.

Ester Reactivity: The rate of hydrolysis of the ester group is sensitive to steric hindrance. A bulky tert-butyl ester will be significantly more resistant to base-catalyzed hydrolysis than a methyl or ethyl ester.

Comparative Stability: Stability studies assess the degradation of the compounds under various conditions, such as exposure to heat, light, or different pH levels.

Hydrolytic Stability: The stability of the ester linkage towards hydrolysis will vary significantly with the ester group's steric bulk and the pH of the medium.

Oxidative Stability: The presence of electron-rich aromatic rings (with EDGs) or allylic protons (in unsaturated derivatives) could increase susceptibility to oxidative degradation.

A hypothetical comparison of properties for selected derivatives is shown below.

| Derivative | Key Modification | Expected Ketone Reactivity (vs. Parent) | Expected Ester Stability (vs. Parent) |

| Ethyl 7-(4-hexyl-3-nitrophenyl)-7-oxoheptanoate | Electron-Withdrawing Group (-NO₂) | Higher | Similar |

| Ethyl 7-(4-hexyl-3-methoxyphenyl)-7-oxoheptanoate | Electron-Donating Group (-OCH₃) | Lower | Similar |

| tert-Butyl 7-(4-hexylphenyl)-7-oxoheptanoate | Bulky Ester Group (t-Bu) | Similar | Higher |

| Ethyl 6-methyl-7-(4-hexylphenyl)-7-oxoheptanoate | Alkyl Chain Branching | Lower (due to steric hindrance) | Similar |

Theoretical and Computational Chemistry Approaches Applied to Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Quantum Mechanical (QM) Calculations for Electronic Structure, Energetics, and Reactivity Prediction

Quantum mechanical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and energetics of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can provide a detailed picture of how electrons are distributed within Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate and how this distribution governs its chemical behavior.

By solving approximations of the Schrödinger equation, QM calculations can determine the molecule's ground-state geometry, identifying the most stable three-dimensional arrangement of its atoms. Furthermore, these calculations can elucidate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in predicting the molecule's reactivity and electronic properties. A smaller energy gap, for instance, suggests that the molecule is more readily excitable and potentially more reactive.

For this compound, QM calculations can pinpoint sites of electrophilic and nucleophilic attack by mapping the electrostatic potential. The carbonyl group, for example, is expected to be an electron-deficient region and thus susceptible to nucleophilic attack, while the aromatic ring is likely to be an electron-rich center. The energetics of various reaction pathways, such as hydrolysis of the ester or reactions at the keto group, can also be modeled to predict the most favorable chemical transformations.

Illustrative Data from QM Calculations:

| Property | Calculated Value |

| Ground State Energy (Hartree) | -1075.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.23 |

| Dipole Moment (Debye) | 2.87 |

Note: The data in this table is illustrative and represents typical values that could be obtained from QM calculations for a molecule of this nature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While QM calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape of flexible molecules like this compound.

The long hexyl chain and the ethyl heptanoate (B1214049) portion of the molecule can adopt a multitude of conformations. MD simulations can map out the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with its environment, such as in a solvent or at an interface.

By simulating the molecule's trajectory over nanoseconds or even microseconds, MD can reveal important dynamic processes. For example, it can show how the flexible alkyl chains fold and unfold, or how the entire molecule tumbles and diffuses in a solution. These simulations can also provide insights into the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, that govern the molecule's behavior in different media.

Illustrative Data from MD Simulations:

| Parameter | Simulated Value |

| Radius of Gyration (Å) | 6.5 ± 0.3 |

| End-to-end distance of hexyl chain (Å) | 7.2 ± 0.8 |

| Solvent Accessible Surface Area (Ų) | 550 ± 25 |

| Number of stable conformers identified | 5 |

Note: The data in this table is illustrative and represents typical values that could be obtained from MD simulations for a molecule of this nature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its structural characterization.

By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the chemical shifts in its ¹H and ¹³C NMR spectra. These predictions can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule, confirming its structure. Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. The characteristic vibrational modes of the carbonyl groups (both ketone and ester) and the aromatic ring can be predicted and compared with experimental IR data to verify the presence of these functional groups.

The close agreement between predicted and experimental spectra not only confirms the molecule's structure but also validates the computational methods used. Discrepancies between the two can point to interesting molecular phenomena or the need for more refined theoretical models.

Illustrative Spectroscopic Data Prediction:

| Nucleus/Functional Group | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹³C (Ketone C=O) | 198.5 |

| ¹³C (Ester C=O) | 173.2 |

| ¹H (Aromatic) | 7.2 - 7.9 |

| IR (Ketone C=O stretch) | 1685 |

| IR (Ester C=O stretch) | 1735 |

Note: The data in this table is illustrative and represents typical values that could be obtained from spectroscopic predictions for a molecule of this nature.

Computational Design and Screening of Modified Structures and Reaction Pathways

Beyond analyzing existing molecules, computational chemistry offers the exciting possibility of designing new molecules with desired properties. For this compound, computational methods can be used to screen a virtual library of modified structures to identify candidates with enhanced or novel functionalities.

For instance, by systematically altering the length of the alkyl chain or introducing different substituents on the phenyl ring, it is possible to computationally predict how these modifications would affect the molecule's electronic properties, solubility, or reactivity. This in-silico screening can significantly reduce the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates.

Furthermore, computational tools can be used to explore and design new reaction pathways for the synthesis or modification of this compound. By modeling the transition states and reaction energies of different synthetic routes, it is possible to identify more efficient and selective chemical transformations. This predictive power makes computational chemistry an indispensable tool in modern chemical research and development.

Exploration of Non Biological Applications and Material Science Potentials of Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate and Its Derivatives

Potential as a Component in Polymer Science (e.g., as a monomer, plasticizer, or chain extender)

The structural characteristics of Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate make it a promising candidate for several roles within polymer science.

Plasticizer: The molecule's long alkyl chains and ester group are features commonly found in plasticizers, which are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). Keto acid esters, in particular, have been identified as effective plasticizers. google.comgoogle.com The presence of the hexylphenyl group and the seven-carbon ester chain in this compound could allow it to effectively intercalate between polymer chains, reducing intermolecular forces and lowering the glass transition temperature. The length and branching of the alkyl chains in plasticizers are known to significantly affect their plasticizing efficiency and thermal stability. acs.orgnih.gov The combination of the linear heptanoate (B1214049) chain and the hexylbenzene (B86705) moiety could offer a balance of properties, enhancing compatibility with polymer matrices. kinampark.com

Monomer and Chain Extender: While less direct, the compound could serve as a precursor to monomers. For instance, the ester group could be hydrolyzed to a carboxylic acid, and the ketone could be reduced to a hydroxyl group. This would yield a hydroxy-acid monomer, which could then be used in the synthesis of polyesters. Furthermore, if converted to a diol or a dicarboxylic acid, it could act as a chain extender, linking shorter polymer chains together to increase molecular weight and modify mechanical properties. The synthesis of polymers such as poly(aryl ether ketone)s often involves ketone-containing monomers to impart desirable thermal and mechanical properties. researchgate.netnumberanalytics.comnumberanalytics.com

| Potential Polymer Science Application | Relevant Structural Feature | Hypothesized Function |

|---|---|---|

| Plasticizer | Long alkyl chains (hexyl and heptanoate) and ester group | Increases polymer flexibility and processability by reducing intermolecular forces. |

| Monomer Precursor | Ester and Keto groups | Can be chemically modified (e.g., hydrolysis, reduction) to form hydroxy-acid monomers for polyester (B1180765) synthesis. |

| Chain Extender | Potential for conversion into a difunctional molecule (e.g., diol) | Links pre-polymer chains to increase molecular weight and enhance mechanical properties. |

Role in Advanced Materials (e.g., liquid crystals, organic electronics precursors, functional coatings)

The distinct molecular shape of this compound suggests its potential as a building block for advanced functional materials.

Liquid Crystals: The structure of this compound is archetypal for calamitic (rod-shaped) liquid crystals. libretexts.org These molecules typically consist of a rigid core that provides structural order and flexible terminal chains that promote fluidity. colorado.edunih.gov In this compound, the 4-hexylphenyl group acts as the rigid core, while the ethyl heptanoate chain serves as a flexible tail. This combination of a rigid core and a flexible chain is fundamental to the formation of mesophases (the state between liquid and solid) that characterize liquid crystals. mdpi.com The presence of polar ketone and ester groups can also influence the dielectric anisotropy of the material, a key property for applications in display technologies. beilstein-journals.org

Organic Electronics Precursors: The aromatic core is a common feature in molecules designed for organic electronics. The 4-hexylphenyl group could be part of a larger conjugated system in organic semiconductors or emitters. The ketone and ester functionalities offer versatile handles for further chemical modification, allowing for the fine-tuning of electronic properties such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such modifications are crucial for designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Alpha-hydroxy ketones, which can be derived from compounds like this, are known precursors for acceptors used in nonlinear optical chromophores. researchgate.net

Functional Coatings: The molecule's amphiphilic nature, with a nonpolar alkyl tail and a more polar keto-ester head, could be exploited in the formulation of functional coatings. The long alkyl chains can impart hydrophobicity and low surface energy, leading to water-repellent or self-cleaning surfaces. The keto and ester groups could serve as reactive sites for cross-linking, improving the durability and adhesion of the coating to a substrate.

Applications in Catalysis or Ligand Design for Organometallic Chemistry

The presence of oxygen-containing functional groups in this compound opens up possibilities for its use in organometallic chemistry and catalysis.

Beta-keto esters are well-known for their ability to act as bidentate ligands, forming stable complexes with a variety of metal ions. chemijournal.comnih.gov These complexes have shown significant catalytic activity in a range of organic transformations. While this compound is a gamma-keto ester, the fundamental principle of using the oxygen atoms from the keto and ester groups for metal coordination remains plausible.

The ketone oxygen and one of the ester oxygens could potentially chelate to a metal center, forming a seven-membered ring complex. The stability and catalytic activity of such a complex would depend on the specific metal and the reaction conditions. The long hexylphenyl tail could be used to tune the solubility of the resulting catalyst in different solvent systems, potentially enabling its use in biphasic catalysis for easier catalyst recovery. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts, and keto-ester motifs provide a versatile platform for creating new catalytic systems. acs.orgmdpi.com

Role as a Key Chemical Intermediate in Industrial Synthesis Beyond Fine Chemicals

Beyond its potential final applications, this compound is positioned as a valuable intermediate in multi-step industrial syntheses.

Its synthesis most likely involves the Friedel-Crafts acylation of hexylbenzene with a derivative of heptanedioic acid (such as the mono-ester mono-acid chloride). lumenlearning.com Friedel-Crafts reactions are cornerstone processes in the chemical industry, used to produce a vast array of alkylated and acylated aromatic compounds on a large scale. researchgate.netmt.commt.com These products, such as ethylbenzene (B125841) and cumene, are themselves key intermediates for the production of polymers like polystyrene and polycarbonates.

As an intermediate, this compound offers several reactive sites for further functionalization:

The Ketone Group: Can undergo reduction to an alcohol, reductive amination to form an amine, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

The Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or transesterified.

The Aromatic Ring: Can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

This versatility makes it a useful building block for synthesizing more complex molecules with applications in pharmaceuticals, agrochemicals, and specialty polymers, positioning it as a key link between bulk chemical feedstocks and high-value finished products. nsf.govnih.gov

| Physicochemical Property | Value / Information |

|---|---|

| Molecular Formula | C21H32O3 |

| Molecular Weight | 332.48 g/mol |

| Key Functional Groups | Ketone, Ester, Phenyl Ring, Alkyl Chain |

| Likely Synthesis Route | Friedel-Crafts Acylation |

Research Gaps and Future Perspectives in the Study of Ethyl 7 4 Hexylphenyl 7 Oxoheptanoate

Unexplored Synthetic Avenues and Atom-Economical Approaches

The conventional synthesis of Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate likely involves Friedel-Crafts acylation of hexylbenzene (B86705) with a derivative of heptanedioic acid monoester. numberanalytics.comstudysmarter.co.uk This classical method, while effective, often requires stoichiometric amounts of a Lewis acid catalyst and can generate significant waste. wikipedia.org A key research gap lies in the development of more sustainable and atom-economical synthetic routes.

Future research could focus on catalytic approaches that minimize waste and enhance efficiency. The use of solid acid catalysts or recyclable Lewis acids could offer greener alternatives to traditional methods. organic-chemistry.org Furthermore, exploring direct C-H activation methodologies to couple hexylbenzene with a suitable heptanoate (B1214049) precursor would represent a significant leap forward in terms of atom economy. bioengineer.orgnews-medical.net

Another promising avenue is the application of ruthenium-catalyzed reductive ester synthesis from carboxylic acids and ketones, which utilizes carbon monoxide as a deoxygenating agent, enhancing the atom economy of the process. acs.orgnih.gov Investigating such novel catalytic systems could lead to more environmentally benign and cost-effective production of this compound.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Friedel-Crafts Acylation | Reduced catalyst loading, easier work-up, potential for catalyst recycling. | Development of novel solid acid or recyclable Lewis acid catalysts. |

| Direct C-H Activation | High atom economy, reduced pre-functionalization steps. | Design of selective and efficient catalyst systems for C-H functionalization. |

| Ruthenium-Catalyzed Reductive Esterification | Utilizes CO as a deoxygenating agent, high atom economy. | Adaptation of existing protocols to the specific substrates for this compound synthesis. |

Advanced Mechanistic Insights into Complex Transformations

A detailed understanding of the reaction mechanisms governing the synthesis and transformations of this compound is currently lacking. While the general mechanism of Friedel-Crafts acylation is well-established, involving the formation of an acylium ion, numberanalytics.comwikipedia.org the specific kinetics and potential side reactions for this particular substrate combination are unknown.

Future studies should employ advanced computational and experimental techniques to elucidate these mechanisms. Density Functional Theory (DFT) calculations could provide valuable insights into the transition states and reaction pathways, helping to optimize reaction conditions. acs.org In-situ spectroscopic monitoring of the reaction could offer real-time data on the formation of intermediates and byproducts.

Understanding the mechanistic details of potential transformations of the keto and ester functionalities would also be crucial. For example, investigating the mechanism of selective reduction of the ketone or hydrolysis of the ester would be essential for its use as a synthetic intermediate.

Potential for Novel Derivatization Strategies for Enhanced Material Properties

The bifunctional nature of this compound, possessing both a ketone and an ester group, offers numerous possibilities for derivatization. These modifications could lead to the development of new materials with tailored properties.

The aromatic ring and the long alkyl chain suggest potential applications in the field of liquid crystals. Derivatization of the aromatic ring or modification of the ester group could be explored to tune the mesomorphic properties. libretexts.org The introduction of additional functional groups could lead to the creation of novel polymers or functional materials. For instance, the ketone group can be a site for creating oximes or hydrazones, introducing new functionalities. libretexts.org

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize amides or other esters, leading to a wide range of new compounds with potentially interesting properties for materials science. acs.org

| Functional Group | Derivatization Strategy | Potential Application |

| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation) | Modification of electronic and liquid crystalline properties. |

| Ketone Group | Reduction, oximation, Wittig reaction | Synthesis of polymers, bioactive molecules. |

| Ester Group | Hydrolysis, amidation, transesterification | Creation of new esters and amides with varied properties. |

Emerging Non-Biological Applications and Interdisciplinary Research Opportunities

While the biological applications of this specific compound are not the focus, its structure suggests a range of non-biological applications that warrant investigation. The combination of a rigid aromatic core and a flexible aliphatic chain is a common motif in materials science.

One potential area of application is in the development of novel polymers. The ketoester functionality could be incorporated into polymer backbones to create materials with specific thermal or mechanical properties. The introduction of ketone groups into polyethylene (B3416737) chains, for example, has been shown to enhance photodegradability. d-nb.infonih.gov This suggests that polymers derived from this compound could have applications in biodegradable plastics.

The molecule could also serve as a key intermediate in the synthesis of more complex organic molecules for various applications, including as additives in lubricants or as components in organic electronic devices. numberanalytics.com Interdisciplinary research, combining organic synthesis with materials science and polymer chemistry, will be crucial to unlocking the full potential of this compound. Further research could also explore its use as a building block for the synthesis of complex molecules in the fragrance and perfume industry. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Ethyl 7-(4-hexylphenyl)-7-oxoheptanoate, and how can reaction yields be optimized?

A common approach involves adapting protocols for structurally similar esters. For example, Ethyl 7-oxoheptanoate derivatives are synthesized via acid chloride intermediates or oxidation of hydroxy precursors. describes using acid chloride reactions to form ethyl 7-oxoheptanoate, achieving 95% yield under controlled conditions. To optimize yields:

- Use anhydrous solvents and inert atmospheres to minimize side reactions .

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of reactants (e.g., excess acyl chloride) to drive esterification to completion.

- Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Based on hazard profiles of analogous aryl esters ():

- Wear nitrile gloves, lab coats, and safety goggles (H315: skin irritation; H319: eye irritation) .

- Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation).

- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Avoid contact with oxidizing agents or moisture, which may trigger decomposition .

Q. How can researchers characterize the purity of this compound using spectroscopic techniques?

- 1H NMR : Compare peaks to literature data. For Ethyl 7-oxoheptanoate derivatives, expect signals for ester methyl (δ ~1.22 ppm, triplet) and α-protons (δ ~2.28–2.45 ppm, multiplet). Integrate peaks to confirm stoichiometry .

- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1720 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion ([M+H]+) matching the theoretical mass.

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (per ICH guidelines) and analyze degradation via HPLC. Monitor for hydrolysis products (e.g., free carboxylic acid) .

- pH Studies : Prepare buffered solutions (pH 1–13) and quantify degradation kinetics using UV-Vis or LC-MS.

- Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures and exothermic events (e.g., CO/CO2 release) .

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1H NMR, particularly for aliphatic chains and aromatic protons.

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments.

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete esterification) that distort spectral interpretations .

Q. How can researchers assess the compound’s potential bioactivity through in vitro assays?

- Enzyme Inhibition : Test against target enzymes (e.g., lipases, kinases) using fluorogenic substrates.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) to evaluate IC50 values.

- Dose-Response Studies : Prepare serial dilutions (1 nM–100 µM) and analyze activity trends. Reference protocols for similar esters (e.g., ’s theophylline derivatives) .

Q. What methodologies are recommended for analyzing environmental impacts or biodegradation pathways?

- Aqueous Solubility Testing : Use shake-flask methods with HPLC quantification to assess hydrophobicity.

- Microbial Degradation : Incubate with soil or wastewater microbiota and monitor metabolite formation via GC-MS .

- Ecotoxicity Assays : Evaluate effects on Daphnia magna or algae growth (OECD guidelines) to estimate LC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.